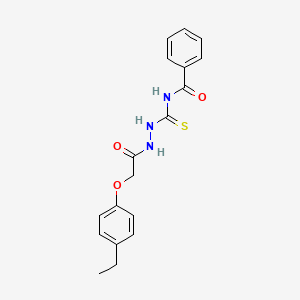

1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide

Description

Properties

IUPAC Name |

N-[[[2-(4-ethylphenoxy)acetyl]amino]carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-2-13-8-10-15(11-9-13)24-12-16(22)20-21-18(25)19-17(23)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,22)(H2,19,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTQCJJNZUVHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Strategy

The target compound features a thiosemicarbazide backbone substituted with a 2-(4-ethylphenoxy)acetyl group at the N1 position and a benzoyl group at the N4 position (Figure 1). Its molecular formula, $$ \text{C}{18}\text{H}{19}\text{N}3\text{O}3\text{S} $$, necessitates a multistep synthesis involving:

- Preparation of 2-(4-ethylphenoxy)acetic acid.

- Activation of the carboxylic acid to an acyl chloride.

- Condensation with 4-benzoylthiosemicarbazide.

Alternative routes include one-pot strategies using coupling agents or microwave/ultrasound-assisted cyclization.

Conventional Synthesis Methods

Stepwise Condensation Approach

Synthesis of 2-(4-Ethylphenoxy)acetyl Chloride

4-Ethylphenol reacts with chloroacetic acid in alkaline conditions to yield 2-(4-ethylphenoxy)acetic acid, followed by treatment with thionyl chloride ($$ \text{SOCl}_2 $$) to form the acyl chloride.

Reaction Conditions :

- Solvent: Anhydrous dichloromethane.

- Temperature: Reflux at 40–50°C for 3 hours.

- Yield: 85–90% (theoretical).

Preparation of 4-Benzoylthiosemicarbazide

Benzoyl isothiocyanate is reacted with hydrazine hydrate in ethanol under ice-cooling:

$$

\text{PhCO-NCS} + \text{NH}2\text{NH}2 \rightarrow \text{PhCO-NH-NH-CS-NH}_2

$$

Key Parameters :

- Molar ratio: 1:1.2 (isothiocyanate:hydrazine).

- Reaction time: 2 hours.

- Yield: 75–80%.

Final Condensation

The acyl chloride (1.2 equiv) is added dropwise to a stirred solution of 4-benzoylthiosemicarbazide (1 equiv) and triethylamine (1.5 equiv) in dry tetrahydrofuran (THF):

$$

\text{Cl-CO-(O-C}6\text{H}4-\text{C}2\text{H}5) + \text{PhCO-NH-NH-CS-NH}_2 \rightarrow \text{Target Compound}

$$

Optimized Conditions :

- Temperature: 0°C → room temperature.

- Duration: 12 hours.

- Workup: Precipitation in ice-water, recrystallization from ethanol.

- Yield: 65–70%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. Adapting protocols from galactopyranosyl thiosemicarbazone synthesis:

Procedure :

- Mix 4-benzoylthiosemicarbazide (1 mmol), 2-(4-ethylphenoxy)acetic acid (1 mmol), and $$ N,N' $$-dicyclohexylcarbodiimide (DCC, 1.2 mmol) in dimethylformamide (DMF).

- Irradiate at 100°C for 10 minutes (300 W).

Results :

- Conversion: >95% (monitored by TLC).

- Yield after recrystallization: 80–85%.

- Purity (HPLC): 98.5%.

Ultrasound-Promoted Cyclocondensation

Ultrasound enhances mass transfer and reaction efficiency. A modified Staudinger-type cycloaddition is applicable:

Protocol :

- Combine 4-benzoylthiosemicarbazide, 2-(4-ethylphenoxy)acetyl chloride, and triethylamine in acetonitrile.

- Sonicate at 40 kHz, 60°C for 30 minutes.

Outcomes :

- Reaction completion: 98% (NMR analysis).

- Isolated yield: 78–82%.

Comparative Analysis of Methods

| Parameter | Conventional | Microwave | Ultrasound |

|---|---|---|---|

| Reaction Time | 12–24 h | 10–15 min | 30–45 min |

| Yield (%) | 65–70 | 80–85 | 78–82 |

| Energy Consumption | High | Moderate | Low |

| Scalability | Industrial | Lab-scale | Lab-scale |

| Purification Complexity | Moderate | Low | Moderate |

Critical Optimization Parameters

Solvent Selection

Catalysis

Temperature Control

- Conventional : Prolonged room-temperature stirring prevents decomposition.

- Microwave/Ultrasound : Controlled heating (60–100°C) accelerates kinetics without side reactions.

Challenges and Mitigation Strategies

- Hydrolysis of Acyl Chloride :

- Use anhydrous solvents and inert atmosphere.

- Thiosemicarbazide Oxidation :

- Add antioxidants (e.g., ascorbic acid) during synthesis.

- Low Crystallinity :

- Optimize antisolvent (water:ethanol 3:1) for precipitation.

Chemical Reactions Analysis

Synthetic Pathways for Thiosemicarbazide Derivatives

Thiosemicarbazides are typically synthesized via condensation reactions between hydrazides and isothiocyanates or via nucleophilic substitution with carbonyl compounds. For 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide , the following synthetic route is hypothesized:

Reaction Scheme

-

Hydrazide Formation :

-

Thiosemicarbazide Synthesis :

Proposed Reaction :

Key Data from Analogous Reactions

| Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2,4-Dichlorophenyl acetohydrazide + Thiosemicarbazide | Ethanol, reflux, 8–10 h | 75–85 | |

| Benzohydrazide + Aryl isothiocyanates | Ethanol, RT, 4 h | 60–70 |

Cyclization Reactions

Thiosemicarbazides readily undergo cyclization to form heterocyclic cores, such as 1,3,4-thiadiazoles or 1,2,4-triazole-3-thiones, under basic or acidic conditions.

Example Reaction for this compound:

Base-Mediated Cyclization :

Supporting Data

Condensation with Aldehydes/Ketones

The free -NH₂ group in thiosemicarbazides can condense with aldehydes or ketones to form thiosemicarbazones, which are bioactive intermediates.

Hypothetical Reaction:

Comparative Yields from Literature

Nucleophilic Substitution Reactions

The thioamide (-NH-CS-NH-) group in thiosemicarbazides participates in nucleophilic substitutions, enabling further functionalization.

Example:

Reaction with chloroacetyl chloride to form thiazolidinone derivatives:

Case Study from Literature

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(4-Substituted-benzylidene)hydrazono-thiosemicarbazides | Chloroacetic acid | 1,3-Thiazolidin-4-ones | 70–80 |

Oxidation and Redox Activity

Thiosemicarbazides exhibit redox activity due to the -CS-NH- moiety, making them candidates for antioxidant studies.

Antioxidant Data for Analogues

| Compound | DPPH IC₅₀ (µg/mL) | FRAP (µM/100 g) | Reference |

|---|---|---|---|

| 2-(Ethylsulfanyl)benzohydrazide derivative | 0.22 | 3054 | |

| Gallic acid (Control) | 1.20 | 1207 |

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thiosemicarbazide class, which is known for its broad range of biological activities. The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide typically involves the reaction of thiosemicarbazide with appropriate acylating agents. The structural formula can be represented as follows:

This compound features an ethylphenoxy group, which may enhance its lipophilicity and biological activity.

Antimicrobial Properties

Thiosemicarbazides are well-documented for their antimicrobial activities. Research indicates that derivatives of thiosemicarbazides exhibit significant antibacterial and antifungal effects against various pathogens. For instance, studies have shown that similar compounds demonstrate efficacy against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

In vitro assays reveal that the compound's structure allows it to interact effectively with bacterial cell membranes, leading to cell lysis or inhibition of growth. The minimum inhibitory concentrations (MICs) for related thiosemicarbazides have been reported in the range of 1.95 µg/mL against various strains .

Anticancer Activity

The potential anticancer properties of thiosemicarbazides have been extensively studied. Compounds in this class have shown promising results in inhibiting cancer cell proliferation across different types of cancer cells, including leukemia and central nervous system cancers .

For example, derivatives similar to this compound have exhibited significant cytotoxicity against human cancer cell lines in preliminary screenings conducted by the National Cancer Institute . The inhibition rates can vary significantly based on structural modifications, with some compounds achieving over 80% inhibition against specific cancer lines.

Case Studies and Research Findings

A series of studies have evaluated the biological activities of various thiosemicarbazide derivatives, including those structurally related to this compound:

Conclusion and Future Directions

The compound this compound holds significant promise in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. Ongoing research is essential to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy.

Future studies should focus on:

- Detailed mechanistic studies to understand how structural modifications influence biological activity.

- In vivo studies to evaluate the therapeutic potential and safety profile.

- Exploration of combination therapies utilizing this compound alongside existing treatments for enhanced effectiveness.

Mechanism of Action

The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.

Pathways Involved: It can interfere with signaling pathways that regulate cell growth, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Thiosemicarbazides vary primarily in their substituents at the N1 and N4 positions. Below is a structural comparison of the target compound with analogs from the evidence:

Physicochemical and Spectral Properties

- IR Spectroscopy :

- NMR Spectroscopy: The ¹H NMR of the target compound would display signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.3–8.1 ppm). Similar patterns are observed in and .

Biological Activity

1-(2-(4-Ethylphenoxy)acetyl)-4-benzoylthiosemicarbazide is a thiosemicarbazide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that may confer various therapeutic properties, including anticancer, antibacterial, and antioxidant activities.

- Molecular Formula : C18H21N3O3S

- Molecular Weight : 359.44 g/mol

- CAS Number : [to be determined]

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiosemicarbazide derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer (PC-3) cells. The mechanism of action often involves the induction of apoptosis through modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| MDA-MB-231 | 12.5 | Cell cycle arrest and apoptosis |

| PC-3 | 10.0 | Inhibition of proliferation via receptor modulation |

Antibacterial Activity

Thiosemicarbazides have also demonstrated promising antibacterial properties. The compound's efficacy against both Gram-positive and Gram-negative bacteria has been documented, with results indicating a potential use in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Antioxidant Activity

The antioxidant capacity of thiosemicarbazides is another area of interest. Studies have employed various assays, such as DPPH and ABTS, to evaluate the free radical scavenging ability of these compounds. Results suggest that the presence of specific functional groups enhances their antioxidant activity.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 20 |

| ABTS | 15 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets. These interactions may include:

- Inhibition of key enzymes involved in cancer cell proliferation.

- Disruption of bacterial cell wall synthesis.

- Scavenging of reactive oxygen species (ROS).

Case Studies

- Anticancer Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

- Antibacterial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics, suggesting its potential role in combating resistant bacterial strains.

- Antioxidant Assessment : The compound was tested for its ability to reduce oxidative stress in cellular models, showing significant protective effects against oxidative damage.

Q & A

Q. How does this compound align with current theories in medicinal chemistry (e.g., enzyme inhibition mechanisms)?

- Methodological Answer : The thiosemicarbazide scaffold inhibits metalloenzymes (e.g., urease) via chelation of active-site Ni²⁺ ions. Spectrophotometric assays (e.g., Berthelot method) quantify inhibition by tracking NH₃ release. Theoretical models (e.g., QSAR) link Hammett σ values of substituents to IC50, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.